molecular formula C7H8ClNO2 B1327121 5-Isopropylisoxazole-3-carbonyl chloride CAS No. 53064-56-5

5-Isopropylisoxazole-3-carbonyl chloride

Cat. No. B1327121
CAS RN: 53064-56-5
M. Wt: 173.6 g/mol
InChI Key: GZPWGHHYNHDGKH-UHFFFAOYSA-N
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Description

5-Isopropylisoxazole-3-carbonyl chloride is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of 5-isopropylisoxazole-3-carbonyl chloride suggests that it would have a carbonyl chloride (acid chloride) functional group at the third position and an isopropyl group at the fifth position of the isoxazole ring.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, a novel three-component synthesis of 5-amino oxazole has been reported, which could potentially be modified to introduce an isopropyl group and a carbonyl chloride at the respective positions to synthesize 5-isopropylisoxazole-3-carbonyl chloride . Additionally, a general and practical route to 4,5-disubstituted oxazoles using acid chlorides and isocyanides has been developed, which might be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing one oxygen and one nitrogen atom. The substitution of the isoxazole ring with different groups, such as isopropyl and carbonyl chloride, would influence the chemical reactivity and physical properties of the compound. The molecular structure analysis would involve understanding the electronic distribution within the ring and the steric effects of the substituents.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, the reaction of 5-amino oxazole with alpha,beta-unsaturated acyl chloride leads to the formation of polysubstituted pyrrolopyridine . Similarly, 5-isopropylisoxazole-3-carbonyl chloride could potentially react with nucleophiles due to the presence of the reactive carbonyl chloride group, leading to a range of substitution reactions. The Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides and subsequent trapping with nucleophiles demonstrates the reactivity of related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-isopropylisoxazole-3-carbonyl chloride would be influenced by its functional groups. The acid chloride group is typically reactive towards nucleophiles, including water, making it sensitive to hydrolysis. The isopropyl group would contribute to the hydrophobic character of the compound. The compound's melting point, boiling point, solubility, and stability would be key physical properties to consider. The reactivity of the compound under different conditions, such as in the presence of bases or nucleophiles, would be important chemical properties to analyze.

properties

IUPAC Name

5-propan-2-yl-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-4(2)6-3-5(7(8)10)9-11-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPWGHHYNHDGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649354
Record name 5-(Propan-2-yl)-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylisoxazole-3-carbonyl chloride

CAS RN

53064-56-5
Record name 5-(Propan-2-yl)-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NL Kern - 2016 - search.proquest.com
… Step 1: 5-isopropylisoxazole-3-carbonyl chloride To a solution of … to yield 5-isopropylisoxazole-3-carbonyl chloride. The … was added to 5-isopropylisoxazole-3-carbonyl chloride (55.4 mg…
Number of citations: 2 search.proquest.com

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